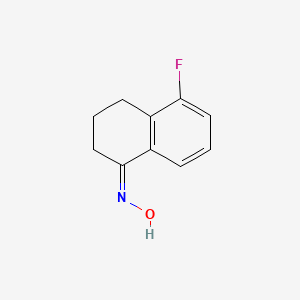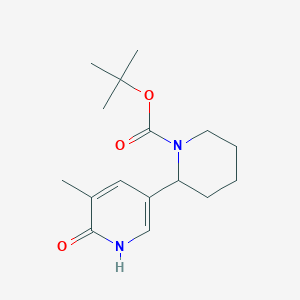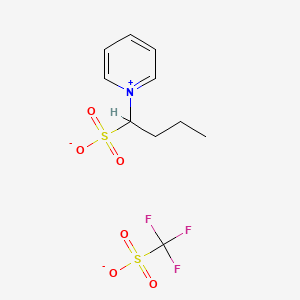
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate is a compound that consists of a pyridine group attached to a butane chain, which in turn is attached to a sulfonate group. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound highly reactive in various chemical processes. This compound is commonly used in biochemical and biological research, particularly in electrophoretic applications due to its ability to maintain a stable pH in aqueous solutions and its low UV absorption .
Vorbereitungsmethoden
The synthesis of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate typically involves the reaction of pyridine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting pyridinium salt is then treated with trifluoromethanesulfonic acid to yield the final product. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent any side reactions .
Analyse Chemischer Reaktionen
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other related compounds.
Biology: This compound is used as a buffer in biochemical assays and electrophoretic applications due to its ability to maintain a stable pH.
Wirkmechanismus
The mechanism of action of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate involves its ability to interact with various molecular targets. The trifluoromethanesulfonate group acts as a strong electron-withdrawing group, enhancing the reactivity of the compound. This allows it to form stable complexes with DNA and other biomolecules, which can be utilized in drug delivery and genetic research. The pyridinium group also plays a role in stabilizing these complexes through electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate can be compared with other similar compounds such as:
3-(1-Pyridinio)-1-propanesulfonate: This compound has a similar structure but with a shorter propane chain instead of butane.
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound has a pyrrolidinium group instead of a pyridinium group and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct reactivity and stability properties, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H13F3NO6S2- |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
1-pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C9H13NO3S.CHF3O3S/c1-2-6-9(14(11,12)13)10-7-4-3-5-8-10;2-1(3,4)8(5,6)7/h3-5,7-9H,2,6H2,1H3;(H,5,6,7)/p-1 |
InChI-Schlüssel |
BFFKWCSBKXQYFN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC([N+]1=CC=CC=C1)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


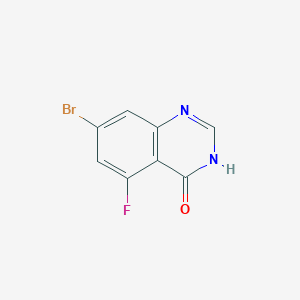
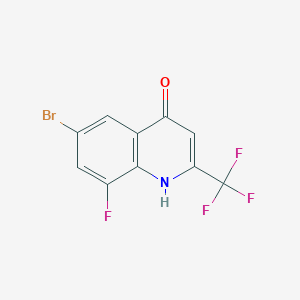
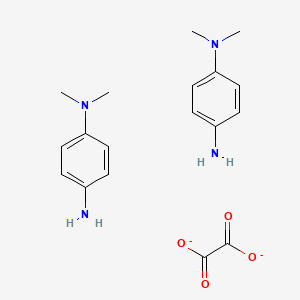
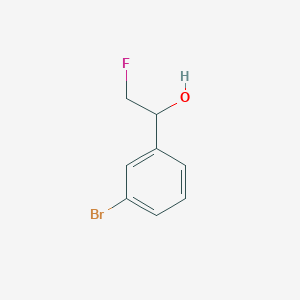
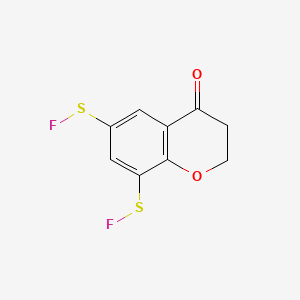
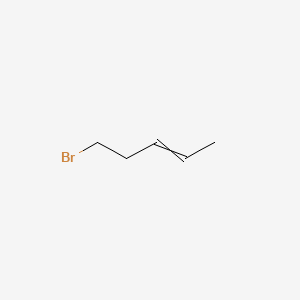

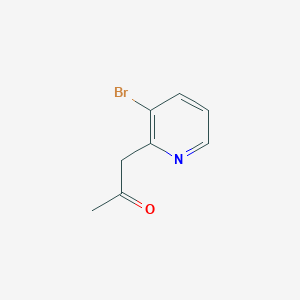
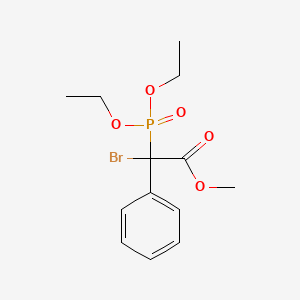
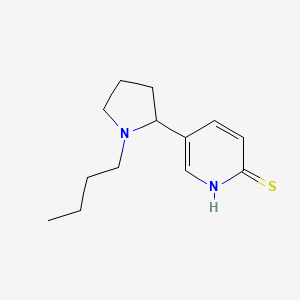
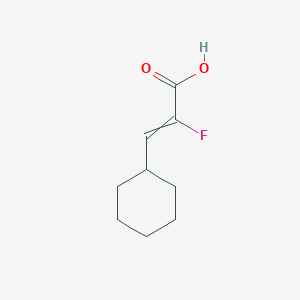
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
